![molecular formula C18H19ClN2O3 B5730683 N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, commonly known as CDMA, is a chemical compound that has gained significant attention in the field of scientific research. CDMA is a potent inhibitor of a class of enzymes called protein kinases, which play a critical role in cell signaling pathways.
作用機序
CDMA works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrate proteins. This results in the inhibition of downstream signaling pathways, leading to cell death. CDMA has been shown to be selective for certain types of protein kinases, making it a valuable tool for studying specific signaling pathways.
Biochemical and Physiological Effects:
CDMA has been shown to have a potent inhibitory effect on the activity of protein kinases in vitro. In vivo studies have demonstrated that CDMA can induce cell death in cancer cells, leading to tumor regression. CDMA has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models, suggesting that it may have potential therapeutic applications beyond cancer.
実験室実験の利点と制限
One of the main advantages of CDMA is its selectivity for certain types of protein kinases, which allows for the study of specific signaling pathways. CDMA is also relatively stable and can be stored for long periods of time, making it a useful tool for long-term experiments. However, CDMA has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on CDMA. One area of interest is the development of CDMA analogs with improved selectivity and potency. Another area of research is the study of CDMA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of CDMA-based diagnostic tools for the detection of protein kinase activity in cancer cells may have significant clinical implications.
合成法
The synthesis of CDMA involves the reaction of 3-methylbenzenecarboximidamide with 4-chloro-3,5-dimethylphenol in the presence of an acylating agent. The resulting compound is then purified through a series of steps to obtain the final product. The synthesis of CDMA is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
CDMA has been widely used in scientific research to study the role of protein kinases in various cellular processes. Protein kinases are involved in the regulation of cell growth, differentiation, and apoptosis, making them an attractive target for cancer therapy. CDMA has shown promising results in inhibiting the activity of protein kinases in cancer cells, leading to cell death and tumor regression.
特性
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-5-4-6-14(7-11)18(20)21-24-16(22)10-23-15-8-12(2)17(19)13(3)9-15/h4-9H,10H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUEYFCPQGJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC(=C(C(=C2)C)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC(=C(C(=C2)C)Cl)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)
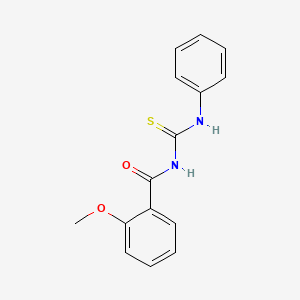
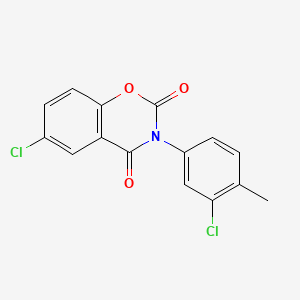
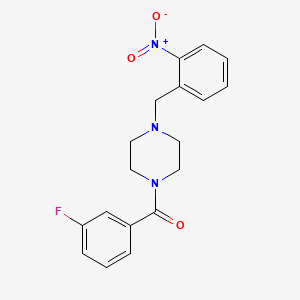
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
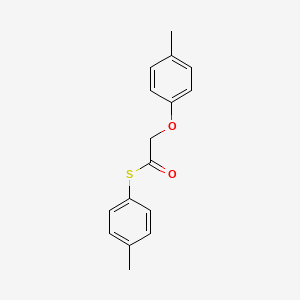
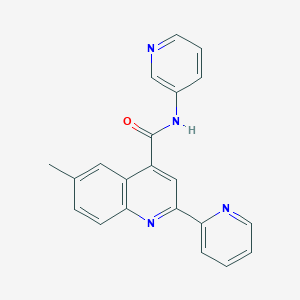
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
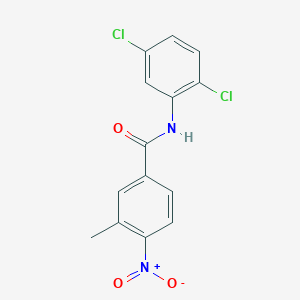
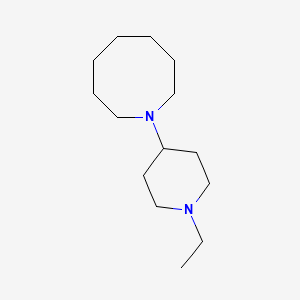
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)
![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)